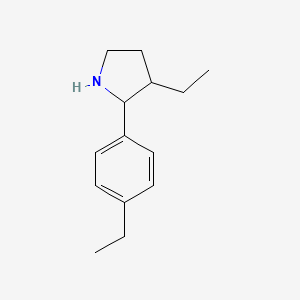
3-Ethyl-2-(4-ethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(4-ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 4-ethylphenyl group at the second position of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Catalysts and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
科学的研究の応用
3-Ethyl-2-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
2-Phenylpyrrolidine: A similar compound with a phenyl group at the second position, known for its biological activity.
3-Methyl-2-(4-methylphenyl)pyrrolidine: A compound with methyl groups instead of ethyl groups, which may exhibit different chemical and biological properties.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-ethyl-2-(4-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-11-5-7-13(8-6-11)14-12(4-2)9-10-15-14/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
InChIキー |
ZBWLAIZYRGDTKF-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1C2=CC=C(C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


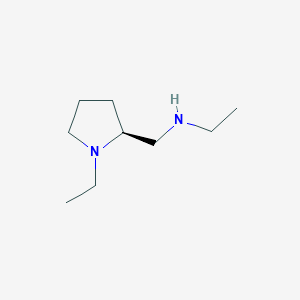
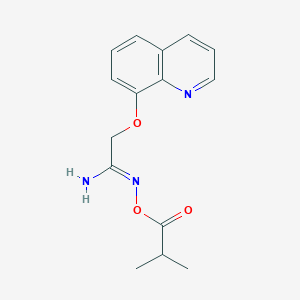

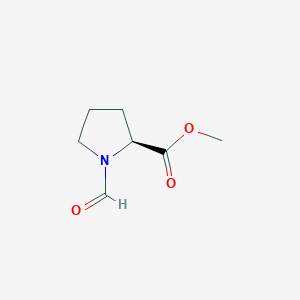
![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
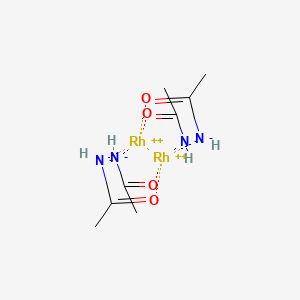

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
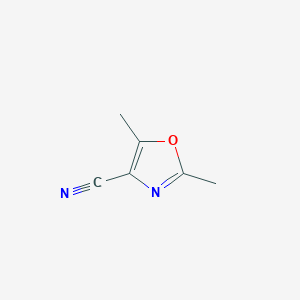
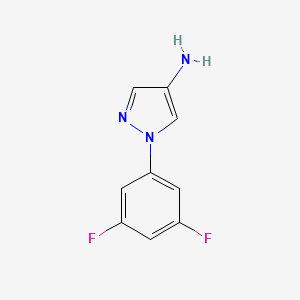
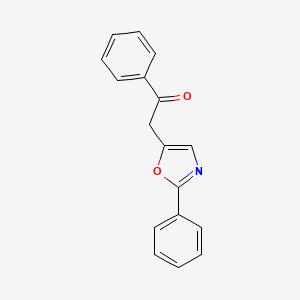

![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)

